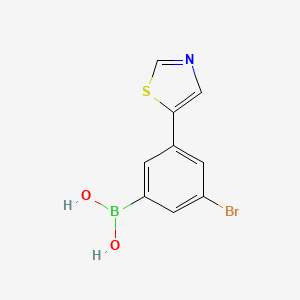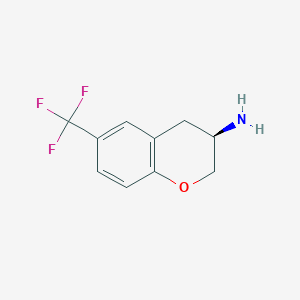
5-Methyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-oxazinan-2-one is a six-membered cyclic urethane, which belongs to the class of oxazinanones. These compounds are known for their significant biological activities and are used as key structural units in various bioactive natural products and pharmaceutically important molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One of the common methods involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst.
Carbonate Chemistry: Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD).
Industrial Production Methods
Industrial production methods often utilize eco-friendly and high-yielding synthetic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts for the conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones is a notable method. This approach is efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazinan-2-one: Similar in structure but lacks the methyl group at the 5-position.
1,3-Oxazinane-2,5-dione: Contains an additional carbonyl group compared to 5-Methyl-1,3-oxazinan-2-one.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Propiedades
Número CAS |
100792-01-6 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7) |
Clave InChI |
LELZSUDFAAFITO-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)



![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)



